Tianeptine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

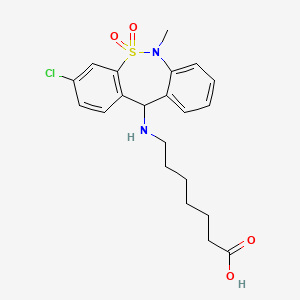

Tianeptine is a tricyclic antidepressant that is chemically referred to as this compound sodium or this compound sulfate in some formulations. Unlike typical antidepressants that target the serotonin reuptake inhibition pathway, this compound acts as a selective serotonin reuptake enhancer (SSRE) . It is primarily used in the treatment of major depressive disorder, but it also has applications in treating anxiety, asthma, and irritable bowel syndrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the synthetic routes for tianeptine involves the reaction of this compound acid with sodium hydroxide. The process begins by dissolving this compound acid in deionized water and heating the mixture to 45°C. A 15% aqueous sodium hydroxide solution is then added dropwise while maintaining the temperature between 38°C and 45°C. After stirring for 30 minutes, activated charcoal is added, and the mixture is heated to 55°C-60°C and stirred for an additional 2 hours. The final product, this compound sodium, is obtained by spray-drying the filtrate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with the final product often achieving a purity of 99.8% .

Análisis De Reacciones Químicas

Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium hydroxide, activated charcoal, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include this compound sodium and its intermediates. These products are crucial for the compound’s pharmacological activity and therapeutic applications .

Aplicaciones Científicas De Investigación

Tianeptine has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to investigate its effects on neurotransmitter systems and cellular pathways. In medicine, this compound is primarily researched for its antidepressant and anxiolytic effects. It has also shown potential benefits in treating irritable bowel syndrome and asthma .

Mecanismo De Acción

Tianeptine’s mechanism of action is unique compared to other antidepressants. It acts as a full agonist at the mu-type opioid receptor, which is currently being studied as an effective target for antidepressant therapies . Additionally, this compound enhances serotonin reuptake, leading to decreased extracellular levels of serotonin in the brain . It also modulates glutamate, which is believed to contribute to its antidepressant effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to tianeptine include other tricyclic antidepressants such as amitriptyline, nortriptyline, and imipramine. These compounds share structural similarities but differ in their mechanisms of action and therapeutic applications.

Uniqueness of this compound: What sets this compound apart from other tricyclic antidepressants is its unique mechanism of action as a selective serotonin reuptake enhancer and its agonist activity at the mu-type opioid receptor . These properties contribute to its distinct pharmacological profile and therapeutic benefits.

Propiedades

| Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |

Número CAS |

1159812-13-1 |

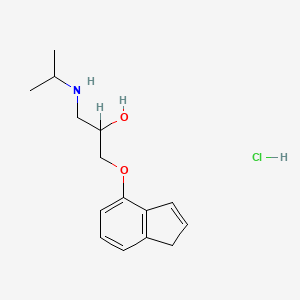

Fórmula molecular |

C21H26Cl2N2O4S |

Peso molecular |

473.4 g/mol |

Nombre IUPAC |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H |

Clave InChI |

VALUNVMGXVWSGM-UHFFFAOYSA-N |

SMILES |

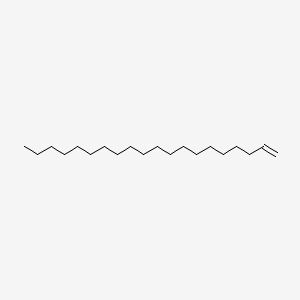

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |

SMILES canónico |

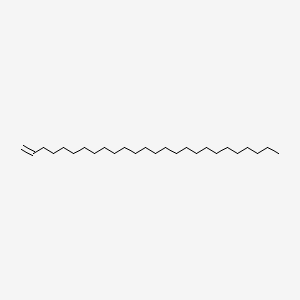

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.